molecular formula C20H17N5OS B12256775 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B12256775
M. Wt: 375.4 g/mol
InChI Key: HSIXTYCZWUWQLC-UHFFFAOYSA-N
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Description

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole moiety with a tetrahydroquinazoline carboxamide, making it a promising candidate for various biological applications, particularly in cancer research .

Properties

Molecular Formula

C20H17N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

InChI

InChI=1S/C20H17N5OS/c26-19(18-15-6-1-2-7-16(15)21-12-22-18)23-14-5-3-4-13(10-14)17-11-25-8-9-27-20(25)24-17/h3-5,8-12H,1-2,6-7H2,(H,23,26)

InChI Key

HSIXTYCZWUWQLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or benzene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide stands out due to its unique combination of imidazo[2,1-b][1,3]thiazole and tetrahydroquinazoline moieties, which confer distinct biological activities. Its potential as a multi-targeted anticancer agent makes it particularly noteworthy .

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